2,2,2-Trifluorethanthiol

Übersicht

Beschreibung

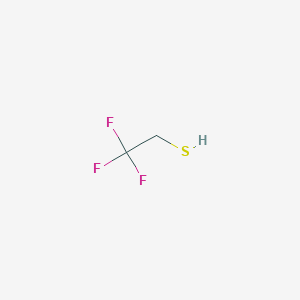

2,2,2-Trifluoroethanethiol is a fluorinated thiol with the chemical formula CF₃CH₂SH. It is known for its unique properties, including its strong acidity and ability to form charge transfer complexes with molecular iodine . This compound is often used in various chemical reactions and industrial applications due to its reactivity and stability.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoroethanethiol has a wide range of applications in scientific research:

Biology: The compound’s ability to form charge transfer complexes makes it useful in studying molecular interactions and enzyme mechanisms.

Medicine: Its derivatives are explored for potential therapeutic applications due to their unique chemical properties.

Wirkmechanismus

Target of Action

2,2,2-Trifluoroethanethiol is a fluorinated thiol . The primary targets of this compound are electrophiles . Electrophiles are species that are attracted to electrons and participate in chemical reactions by accepting an electron pair in order to bond to a nucleophile .

Mode of Action

2,2,2-Trifluoroethanethiol operates as a nucleophile . Nucleophiles are species that donate an electron pair to an electrophile to form a chemical bond . Therefore, 2,2,2-Trifluoroethanethiol interacts with its targets (electrophiles) by donating an electron pair, resulting in the formation of a new chemical bond .

Biochemical Pathways

It is known that this compound can undergo oxidation and reduction reactions , which are fundamental types of reactions in biochemistry.

Result of Action

Its ability to form charge transfer complexes with molecular iodine suggests that it may influence the electronic properties of molecules and potentially affect cellular processes that depend on these properties.

Action Environment

The action, efficacy, and stability of 2,2,2-Trifluoroethanethiol can be influenced by various environmental factors. For instance, its reactivity with electrophiles can be affected by the presence of other nucleophiles or electrophiles in the environment. Additionally, factors such as temperature and pH could potentially influence its stability and reactivity .

Biochemische Analyse

Biochemical Properties

2,2,2-Trifluoroethanethiol is basic in nature and forms charge transfer complexes with molecular iodine . It has been shown to have an optimal reaction temperature of -10°C to -5°C and can be used in kinetic studies to determine the rate of disulfide bond formation .

Cellular Effects

It is established that this compound operates as a nucleophile, engaging in reactions with electrophiles .

Molecular Mechanism

2,2,2-Trifluoroethanethiol exhibits the capability to undergo oxidation and reduction reactions . The activation energy for these reactions is 10 kcal/mol and 6 kcal/mol respectively . It also forms complexes with Lewis bases such as THF or pyridine through hydrogen bonding .

Temporal Effects in Laboratory Settings

2,2,2-Trifluoroethanethiol has been shown to have an optimal reaction temperature of -10°C to -5°C

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,2,2-Trifluoroethanethiol can be synthesized through several methods. One common method involves the reaction of 2,2,2-trifluoroethanol with hydrogen sulfide in the presence of a catalyst. Another method includes the reaction of 2,2,2-trifluoroethyl bromide with sodium hydrosulfide .

Industrial Production Methods: Industrial production of 2,2,2-trifluoroethanethiol typically involves the use of readily available starting materials and efficient catalytic processes. One such method includes the use of sodium sulfide as a reagent to produce the compound in a commercially viable manner .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2,2-Trifluoroethanethiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2,2,2-trifluoroethanethiol can produce 2,2,2-trifluoroethanesulfonic acid .

Vergleich Mit ähnlichen Verbindungen

2,2,2-Trifluoroethanol (CF₃CH₂OH): A fluorinated alcohol used as a solvent and in protein studies.

2,2,2-Trifluoroethylamine (CF₃CH₂NH₂): A fluorinated amine used in organic synthesis.

4-Trifluoromethylbenzyl mercaptan (CF₃C₆H₄CH₂SH): A related thiol used in various chemical reactions.

Uniqueness: 2,2,2-Trifluoroethanethiol is unique due to its strong acidity and ability to form charge transfer complexes, which are not as pronounced in its similar compounds. This makes it particularly useful in specific chemical reactions and industrial applications where these properties are advantageous .

Biologische Aktivität

2,2,2-Trifluoroethanethiol (TFET), with the chemical formula CF3CH2SH, is a volatile thiol compound known for its unique properties due to the presence of trifluoromethyl groups. This compound has garnered attention in various fields, including organic chemistry and biochemistry, particularly for its role in peptide synthesis and its potential biological activities. This article reviews the biological activity of TFET, focusing on its applications in peptide synthesis, radical chemistry, and interactions with biological systems.

TFET is characterized by:

- Molecular Weight : 112.06 g/mol

- Boiling Point : 35-37 °C

- Density : 1.305 g/mL at 25 °C

- Structure : The trifluoromethyl group significantly influences the reactivity and stability of the compound.

1. Peptide Synthesis

TFET has been extensively utilized in peptide synthesis due to its ability to promote efficient thioester formation and subsequent ligation reactions. Its high reactivity allows for rapid assembly of peptides through a process known as native chemical ligation (NCL). The incorporation of TFET in NCL strategies enhances the rate of peptide bond formation by generating a productive TFET thioester intermediate.

Table 1: Comparison of Peptide Synthesis Methods Using TFET

| Method | Advantages | Disadvantages |

|---|---|---|

| Native Chemical Ligation | High efficiency; mild conditions | Requires careful handling due to volatility |

| Radical Desulfurization | Orthogonal to other functional groups; selective | May require excess reducing agents |

Research indicates that TFET can facilitate one-pot ligation-desulfurization reactions, making it a valuable tool for synthesizing complex peptides and proteins. For instance, studies have shown that TFET can effectively promote the formation of thioester intermediates that are crucial for subsequent peptide assembly (Malins et al., 2015) .

2. Radical Chemistry

TFET acts as a promoter in radical reactions, particularly in processes involving polarity reversal catalysis. It has been shown to facilitate radical racemization and enhance reaction pathways involving strong electrophilic reagents (Bondarenko et al., 2014) . The presence of the trifluoromethyl group alters the electronic properties of the thiol, influencing its reactivity in radical mechanisms.

Case Study: Radical Racemization

In a study exploring radical racemization mechanisms, TFET was identified as an effective promoter due to its unique electronic characteristics which stabilize radical intermediates. This property allows for efficient transformation processes that are critical in synthetic organic chemistry.

Interactions with Biological Systems

TFET's biological activity extends beyond synthetic applications. Its interactions with ion channels and proteins have been studied using techniques such as NMR spectroscopy. For example, TFET has been implicated in modulating the activity of certain ion channels, suggesting potential anesthetic properties (Bondarenko et al., 2018) . This interaction may provide insights into the development of new pharmacological agents targeting ion channels.

Safety and Handling

Due to its volatility and potential hazards (flammability and toxicity), TFET must be handled with care. Standard safety precautions include working within a fume hood and using appropriate personal protective equipment (PPE).

Eigenschaften

IUPAC Name |

2,2,2-trifluoroethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3F3S/c3-2(4,5)1-6/h6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYRLLAOLJVDVNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399717 | |

| Record name | 2,2,2-Trifluoroethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1544-53-2 | |

| Record name | 2,2,2-Trifluoroethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-Trifluoroethanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.